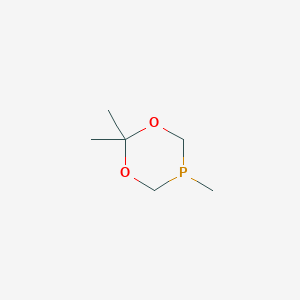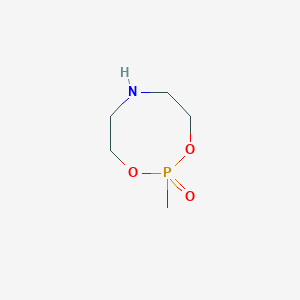
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one typically involves the reaction of a phosphorus-containing precursor with an appropriate nitrogen and oxygen source. One common method is the cyclization reaction of a phosphoramidate with an epoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, usually under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Phosphine oxides or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the development of drugs targeting phosphorus-related pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in phosphorylation reactions, transferring its phosphorus atom to other molecules and thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaphospholane: Another phosphorus-containing heterocycle with similar reactivity but different ring size and substitution pattern.
2-Methyl-1,3,2-dioxaphosphorinane: A compound with a similar structure but different ring size, leading to different chemical properties.
Phosphoramidates: Compounds with similar phosphorus-nitrogen-oxygen linkages but without the cyclic structure.
Uniqueness
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
105940-53-2 |
|---|---|
Molecular Formula |
C5H12NO3P |
Molecular Weight |
165.13 g/mol |
IUPAC Name |
2-methyl-1,3,6,2λ5-dioxazaphosphocane 2-oxide |
InChI |
InChI=1S/C5H12NO3P/c1-10(7)8-4-2-6-3-5-9-10/h6H,2-5H2,1H3 |
InChI Key |
YISPFMLKCRXBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)OCCNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


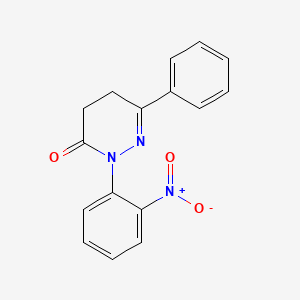

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
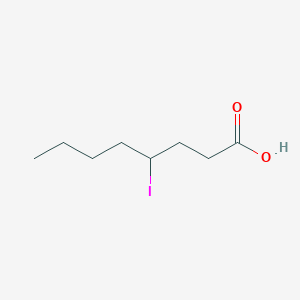
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
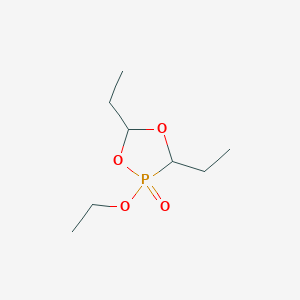

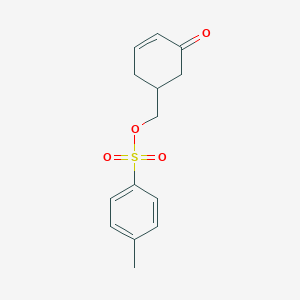

![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

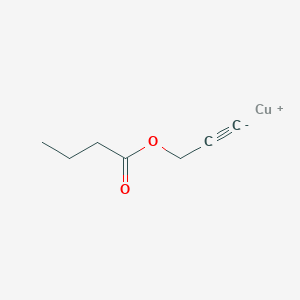
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)
